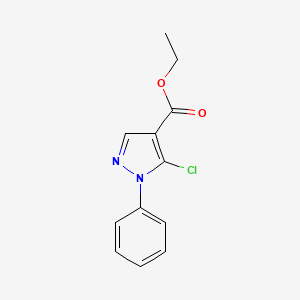

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a unique chemical provided to early discovery researchers . It is a liquid form and is part of a family of simple aromatic ring organic compounds known as Pyrazoles .

Synthesis Analysis

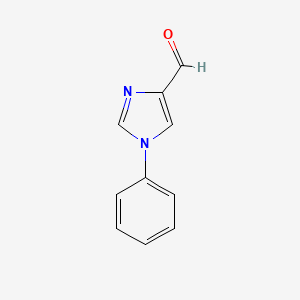

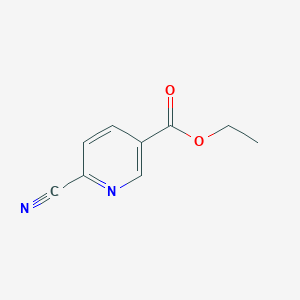

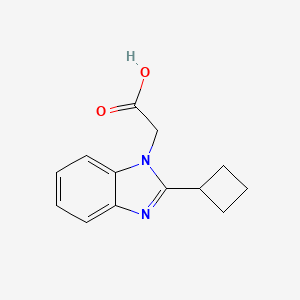

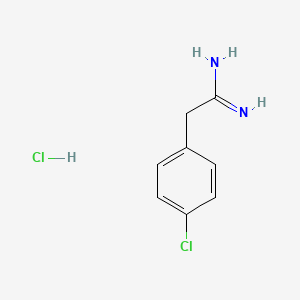

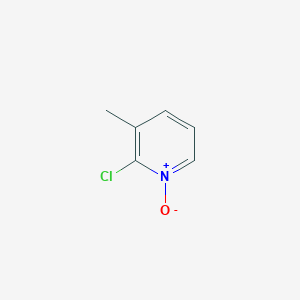

The synthesis of Pyrazole derivatives, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, can be achieved by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used for the synthesis of Pyrazole nucleus .Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is characterized by NMR, mass spectral, IR spectral studies as well as by C, H, and N analyses .Chemical Reactions Analysis

Pyrazole molecules, including ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several chemical reactions, including [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and more .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a liquid . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique

Anti-cancer Applications

One of the most promising applications is in the field of cancer research. Pyrazole derivatives have been shown to induce apoptosis in cancer cells, prevent wound healing, delay cell cycle phases, and activate certain levels of proteins involved in cell death .

Herbicidal Applications

In agriculture, pyrazole derivatives are being studied for their herbicidal activity. The aim is to develop new herbicides that are more effective and environmentally friendly.

Each of these fields represents a unique application of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate and its derivatives. Ongoing research continues to uncover new potential uses and improve our understanding of these compounds’ mechanisms of action .

Mécanisme D'action

While the specific mechanism of action for ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is not mentioned in the search results, pyrazole derivatives are known to exhibit various biological activities such as anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti HIV properties .

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZBBMIDKLDXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544879 |

Source

|

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

CAS RN |

98534-76-0 |

Source

|

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)